Benciloisocuinolinas

Benzylisoquinolines are a class of natural and synthetic compounds characterized by the presence of an isoxazole ring fused to a benzene ring, with a hydroxyl group typically attached to one of the carbon atoms on the isoquinoline portion. These compounds are widely distributed in plants, particularly in various species of Opium poppy (Papaver somniferum), and have shown significant biological activity. They exhibit potential therapeutic applications due to their diverse pharmacological effects, including analgesic, sedative, and anti-inflammatory properties.

Structurally, benzylisoquinolines can vary significantly depending on the substituents at different positions. For instance, morphine and codeine are well-known benzylisoquinolines with a hydroxyl group attached to C-3 and C-6 respectively. These compounds serve as important templates for the development of semi-synthetic analgesics such as oxycodone.

From a chemical synthesis perspective, benzylisoquinolines can be synthesized through various methods including total synthesis, semi-synthesis from natural sources, and derivatization reactions to modify their pharmacological properties. Their study is crucial in both medicinal chemistry and natural product research due to the complex structure-activity relationships they exhibit.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

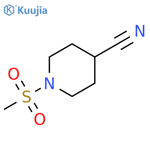

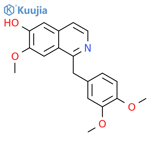

|

(S)-Nor Laudanosine | 4747-98-2 | C20H25NO4 |

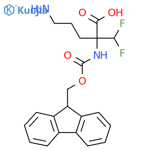

|

Liensinine diperchlorate | 5088-90-4 | C37H44Cl2N2O14 |

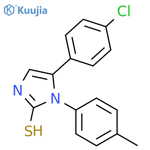

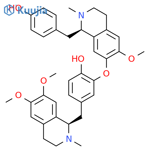

|

Mivacurium dichloride | 106861-44-3 | C58H80Cl2N2O14 |

|

Benzenemethanol, 4-hydroxy-3-[4-[[(1S)-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-8-isoquinolinyl)oxy]-1-isoquinolinyl]methyl]phenoxy]- | 122148-81-6 | C37H42N2O7 |

|

Phenol,5-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-2-methoxy- | 18694-10-5 | C19H19NO4 |

|

6-Isoquinolinol,1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy- | 18813-63-3 | C19H19NO4 |

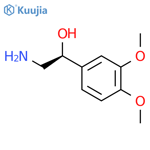

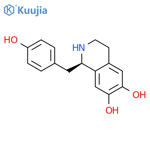

|

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | 106032-53-5 | C16H17NO3 |

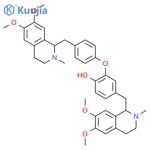

|

Dauricine | 524-17-4 | C38H44N2O6 |

|

Norlaudanosoline Hydrobromide | 16659-88-4 | C16H18BrNO4 |

|

Liensinine | 2586-96-1 | C37H42N2O6 |

Literatura relevante

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Proveedores recomendados

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados